7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15588053
InChI: InChI=1S/C24H20N6O3/c1-15-5-3-9-29-21(15)28-22-19(24(29)32)11-18(20(25)30(22)14-17-7-4-10-33-17)23(31)27-13-16-6-2-8-26-12-16/h2-12,25H,13-14H2,1H3,(H,27,31)
SMILES:
Molecular Formula: C24H20N6O3
Molecular Weight: 440.5 g/mol

7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC15588053

Molecular Formula: C24H20N6O3

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C24H20N6O3
Molecular Weight 440.5 g/mol
IUPAC Name 7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C24H20N6O3/c1-15-5-3-9-29-21(15)28-22-19(24(29)32)11-18(20(25)30(22)14-17-7-4-10-33-17)23(31)27-13-16-6-2-8-26-12-16/h2-12,25H,13-14H2,1H3,(H,27,31)
Standard InChI Key ZGVUELIYMFAXME-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CN=CC=C5

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H18N6O3

  • Molecular Weight: Approximately 390.4 g/mol

Structural Features

This compound contains:

  • A triazatricyclic core with fused rings.

  • A furan group at the 7th position.

  • A pyridine-derived substituent at the amide nitrogen.

  • A carboxamide functional group at the 5th position.

  • An imine group at the 6th position.

These features suggest significant chemical complexity and potential for diverse interactions with biological targets.

Synthesis and Preparation

The synthesis of such a compound typically involves:

  • Cyclization Reactions: Formation of the triazatricyclic core through condensation reactions involving appropriate precursors.

  • Functional Group Modifications: Introduction of the furan and pyridine substituents via nucleophilic substitution or coupling reactions.

  • Final Functionalization: Addition of the imine and carboxamide groups through controlled reactions to ensure regioselectivity.

Detailed synthetic routes are not explicitly available in the provided data but would likely involve multi-step organic synthesis techniques.

Medicinal Chemistry

The structural features of this compound suggest it may act as:

  • A ligand for enzyme inhibition, particularly targeting enzymes with affinity for heterocyclic scaffolds.

  • A potential antimicrobial or anticancer agent, given its imine and carboxamide functionalities, which are known to interact with biological macromolecules.

Molecular Docking Studies

Compounds with similar frameworks have been explored for their ability to bind to protein active sites, offering insights into drug design for diseases involving specific enzymatic pathways.

Spectroscopic Characterization

To confirm its structure and purity, common analytical techniques include:

  • NMR (Nuclear Magnetic Resonance): For identifying hydrogen and carbon environments.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To detect functional groups like imines, amides, and furan rings.

Crystallography

Single-crystal X-ray diffraction can provide detailed insights into its three-dimensional conformation and intermolecular interactions.

Comparative Analysis with Related Compounds

PropertyThis CompoundRelated Compounds
Molecular ComplexityHigh; triazatricyclic system with multiple functional groupsModerate to high; similar heterocyclic frameworks
Bioactivity PotentialLikely significant due to diverse functional groupsComparable; often studied for enzyme inhibition or antimicrobial properties
Synthetic AccessibilityChallenging; requires multi-step synthesisVariable; simpler analogs may be easier to synthesize

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